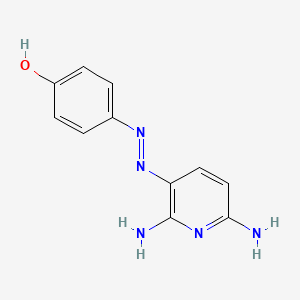
Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- is a complex organic compound characterized by the presence of a phenol group and a diazenyl linkage to a pyridine ring substituted with amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- involves its interaction with specific molecular targets and pathways. The diazenyl linkage and amino groups allow it to form stable complexes with various biomolecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- PHENOL,4-[2-(2-AMINO-3-PYRIDINYL)DIAZENYL]-
- PHENOL,4-[2-(2,6-DIAMINO-4-PYRIDINYL)DIAZENYL]-
Uniqueness
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and interaction with other molecules. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
64000-76-6 |
|---|---|
Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
4-[(2,6-diaminopyridin-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C11H11N5O/c12-10-6-5-9(11(13)14-10)16-15-7-1-3-8(17)4-2-7/h1-6,17H,(H4,12,13,14) |
InChI Key |
WVPIAVNLNVZYDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(C=C2)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















